(4E)-2-phenyl-4-{[(pyrimidin-2-yl)amino]methylidene}-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
The compound is a derivative of oxazole, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The presence of a pyrimidinyl group suggests that this compound may have properties similar to other pyrimidine derivatives, which are often found in pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization reactions . For example, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH, can transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the oxazole and pyrimidinyl groups. For instance, oxazoles can undergo reactions at the carbon between the oxygen and nitrogen atoms, while pyrimidines can undergo reactions at the carbon between the two nitrogen atoms .Scientific Research Applications
Synthesis and Characterization
- Novel Compound Formation : Research has demonstrated the utility of related compounds in synthesizing a wide range of novel heterocycles, indicating the potential of "(4E)-2-phenyl-4-{[(pyrimidin-2-yl)amino]methylidene}-4,5-dihydro-1,3-oxazol-5-one" in creating new chemical entities. These entities could serve as intermediates for further chemical transformations or possess unique biological activities [El-Gohary, Ibrahim, & Farouk, 2021].
- Heterocyclic Chemistry : The compound has been implicated in the synthesis of diverse heterocyclic frameworks, suggesting its versatility in constructing complex molecular architectures. This versatility is crucial for developing pharmaceuticals and materials science applications [Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016].
Biological Activity
- Antimicrobial and Anti-inflammatory Potential : Some derivatives have shown promising antimicrobial and anti-inflammatory activities, highlighting the compound's role in synthesizing pharmacologically active agents. This indicates its potential application in discovering new drugs with antimicrobial and anti-inflammatory properties [Aggarwal, Masan, Kaushik, Kaushik, Sharma, & Aneja, 2014].
- Anticancer Activity : Derivatives of the compound have been evaluated for their anticancer potential, particularly against breast cancer cell lines. This research suggests that modifications of the compound could lead to the development of new anticancer agents [Ghorab, El-Gazzar, & Alsaid, 2014].
Chemical Reactions and Mechanisms
- Cyclocondensation Reactions : Studies have explored cyclocondensation reactions involving similar compounds, providing insights into the mechanisms of ring closure and the formation of fused pyrimidines and other heterocycles. This research contributes to the understanding of reaction pathways and the development of new synthetic methodologies [Toplak, Svete, Grdadolnik, & Stanovnik, 1999].
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-phenyl-4-[(E)-pyrimidin-2-yliminomethyl]-1,3-oxazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-13-11(9-17-14-15-7-4-8-16-14)18-12(20-13)10-5-2-1-3-6-10/h1-9,19H/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRBPAJDPHYOGL-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=N/C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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